N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)-4-methoxy-3,5-dimethylbenzenesulfonamide
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Description
N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)-4-methoxy-3,5-dimethylbenzenesulfonamide is a useful research compound. Its molecular formula is C20H27NO5S and its molecular weight is 393.5. The purity is usually 95%.
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Scientific Research Applications
Endothelin Receptor Antagonists
Compounds with similar structures have been explored for their potential as endothelin receptor antagonists. For example, biphenylsulfonamides have been identified as a novel series of endothelin-A (ETA) selective antagonists, showing promise in inhibiting the pressor effect caused by endothelin-1 (ET-1) infusions in animal models. This highlights their potential in addressing conditions associated with endothelin, such as cardiovascular diseases (Murugesan et al., 1998).
Antitumor Applications
Sulfonamide-focused libraries have been evaluated for their antitumor properties. Certain sulfonamides have been identified as potent cell cycle inhibitors and have progressed to clinical trials for their antimitotic activity and potential in disrupting tubulin polymerization. This indicates the significant role sulfonamides can play in cancer therapy (Owa et al., 2002).
Material Science and Polymer Functionalization
In the realm of materials science, sulfonamide derivatives have been used to synthesize block copolymers exhibiting thermo-responsive behavior, which is crucial for applications in drug delivery systems and smart materials. The ability to fine-tune the critical solution temperatures of these polymers by manipulating the chemical structure opens up new avenues in materials design (Tian et al., 2011).
Antimicrobial and Enzyme Inhibition
Research has also delved into the antimicrobial activity of sulfonamide Schiff bases and their metal complexes. These compounds have shown efficacy against various bacterial strains and have been studied for their inhibition effects on enzymes like carbonic anhydrase, which is vital for understanding their potential in treating infections and managing enzyme-related disorders (Alyar et al., 2018).
properties
IUPAC Name |
N-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]-4-methoxy-3,5-dimethylbenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27NO5S/c1-14-5-7-17(8-6-14)19(26-10-9-22)13-21-27(23,24)18-11-15(2)20(25-4)16(3)12-18/h5-8,11-12,19,21-22H,9-10,13H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INYBQHYNYVTIDH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(CNS(=O)(=O)C2=CC(=C(C(=C2)C)OC)C)OCCO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27NO5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)-4-methoxy-3,5-dimethylbenzenesulfonamide |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.